2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by:
- A 2-fluorobenzylsulfanyl substituent at position 2.
- A 4-methoxyphenyl group at position 3.
- A 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one core.
The 4-methoxyphenyl group enhances solubility via electron-donating effects, while the 2-fluorobenzylsulfanyl moiety may improve metabolic stability and target binding .
Properties
CAS No. |
477331-62-7 |
|---|---|
Molecular Formula |
C24H21FN2O2S2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21FN2O2S2/c1-29-17-12-10-16(11-13-17)27-23(28)21-18-7-3-5-9-20(18)31-22(21)26-24(27)30-14-15-6-2-4-8-19(15)25/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3 |
InChI Key |
XQXUZKDTPODPHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4F)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This is usually achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a thiol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Their Impact
The following table summarizes key structural analogues and their substituent-driven differences:
Key Findings from Comparative Studies
Electronic and Steric Effects
- Fluorine Position: The target compound’s 2-fluorobenzyl group (vs.
- Methoxy vs. Methyl : The 4-methoxyphenyl group (target) offers higher solubility than 4-methylphenyl () due to its polar methoxy group .
- Halogenation: Bromophenoxy () and chloro-fluorobenzyl () substituents increase molecular weight and halogen bonding capacity, which may enhance anticancer activity but reduce solubility .
Physicochemical Properties
- Crystallinity: The 4-bromophenoxy analogue () was structurally resolved via X-ray crystallography, revealing a planar thienopyrimidine core and stable packing motifs .
- Solubility : Methoxy groups (target, ) improve aqueous solubility compared to methyl or trifluoromethyl groups () .
Biological Activity
The compound 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one , often referred to as compound 1 , belongs to a class of pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of compound 1, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of compound 1 is with a molecular weight of approximately 432.51 g/mol. Its structure features a tetrahydrobenzothienopyrimidine core substituted with a fluorobenzyl and methoxyphenyl group.
Biological Activity Overview
Recent studies have highlighted several important biological activities associated with compound 1:
- Anticancer Activity : Compound 1 has shown significant cytotoxic effects against various cancer cell lines.
- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells and inhibit proliferation through multiple pathways.
In Vitro Studies
Research conducted on human colon cancer cell lines (HCT-116 and HT-29) demonstrated that compound 1 exhibits potent anticancer activity. The compound was found to significantly reduce cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12.5 | Induction of apoptosis via caspase activation |
| HT-29 | 10.0 | Inhibition of cell cycle progression |
Case Studies
In a study published in the Marmara Pharmaceutical Journal, researchers synthesized several thiosemicarbazide derivatives and evaluated their anticancer activity. Among these derivatives, compound 1 exhibited superior activity against the PC-3 prostate cancer cell line compared to standard treatments like Tolmetin .
The mechanisms through which compound 1 exerts its biological effects are multifaceted:
- Apoptosis Induction : Compound 1 activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle, particularly at the G2/M phase, preventing cancer cells from proliferating.
- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor growth and survival.
Molecular Docking Studies
Molecular docking studies suggest that compound 1 interacts favorably with targets involved in cancer progression. For instance, docking simulations indicated strong binding affinities to proteins related to apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
